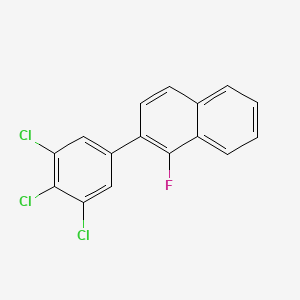![molecular formula C13H22BClN2O2 B14772147 {3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B14772147.png)
{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 4-methyl-1,4-diazepane moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound’s unique structure makes it a valuable intermediate in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid typically involves the following steps:
Formation of the Diazepane Moiety: The 4-methyl-1,4-diazepane can be synthesized through a series of reactions starting from commercially available starting materials. This often involves the alkylation of a suitable amine with a methylating agent.
Attachment to the Phenyl Ring: The diazepane moiety is then attached to a phenyl ring through a nucleophilic substitution reaction. This can be achieved by reacting the diazepane with a halogenated phenyl compound under basic conditions.
Introduction of the Boronic Acid Group: The final step involves the introduction of the boronic acid group. This can be done through a borylation reaction, where a boron-containing reagent, such as bis(pinacolato)diboron, is reacted with the phenyl compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the diazepane moiety, potentially converting it into a secondary or primary amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Boronic esters or borates.
Reduction: Secondary or primary amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with diols, making them useful in the design of enzyme inhibitors.
Medicine
In medicine, this compound derivatives are explored for their potential as therapeutic agents. Boronic acids have been investigated for their role in the inhibition of proteasomes, which are targets for cancer therapy.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of {3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid largely depends on its interaction with biological targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its role as an enzyme inhibitor. This interaction can disrupt the normal function of enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the diazepane moiety, making it less versatile in certain applications.
4-Methylphenylboronic Acid: Similar structure but without the diazepane group, limiting its use in enzyme inhibition studies.
Diazepane Derivatives: Compounds with similar diazepane structures but lacking the boronic acid group, which reduces their utility in Suzuki-Miyaura coupling reactions.
Uniqueness
The uniqueness of {3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid lies in its combination of a boronic acid group with a diazepane moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable tool in both synthetic chemistry and biological research.
Eigenschaften
Molekularformel |
C13H22BClN2O2 |
|---|---|
Molekulargewicht |
284.59 g/mol |
IUPAC-Name |
[3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C13H21BN2O2.ClH/c1-15-6-3-7-16(9-8-15)11-12-4-2-5-13(10-12)14(17)18;/h2,4-5,10,17-18H,3,6-9,11H2,1H3;1H |
InChI-Schlüssel |
UKAZQZNICREKKF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)CN2CCCN(CC2)C)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





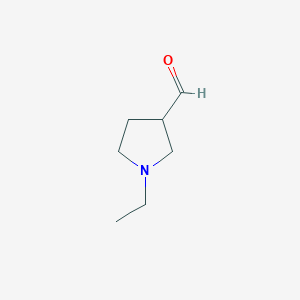
![1-Bromo-3,5-dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B14772087.png)
![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrazine-2-carboxamide](/img/structure/B14772097.png)
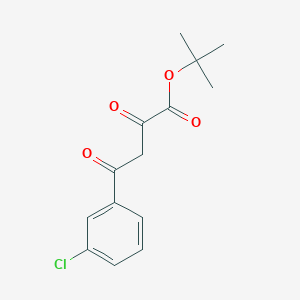
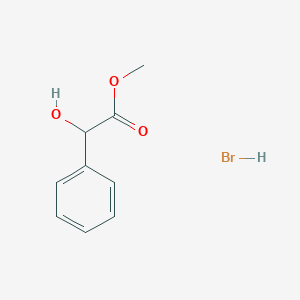

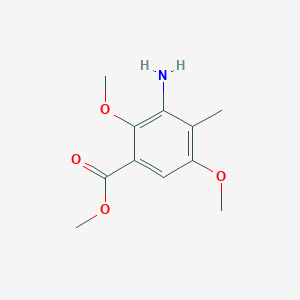
![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide](/img/structure/B14772115.png)
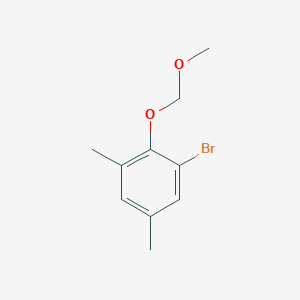
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B14772126.png)
